2,5-Dimethylphenyl isocyanate

描述

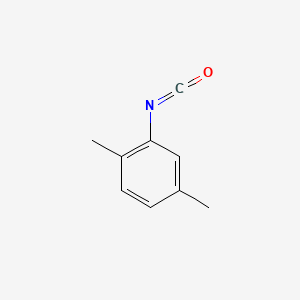

Key Structural Representations:

- SMILES Notation :

CC1=CC=C(C)C(=C1)N=C=O - InChI :

InChI=1S/C9H9NO/c1-7-3-4-8(2)9(5-7)10-6-11/h3-5H,1-2H3 - InChIKey :

SOXVXJQIQVOCAY-UHFFFAOYSA-N

The isocyanate group’s linear geometry and electron-deficient nature make it reactive toward nucleophiles such as alcohols and amines, forming urethanes and ureas, respectively. The methyl groups at positions 1 and 4 moderately influence the compound’s electronic properties, slightly deactivating the aromatic ring toward electrophilic substitution.

Crystallographic Data (Theoretical):

While experimental crystallographic data for this compound is limited, computational models predict:

- Bond lengths :

- C-N (isocyanate): ~1.21 Å

- N=C (isocyanate): ~1.47 Å

- C=O (isocyanate): ~1.20 Å

- Bond angles :

- N=C=O: ~170° (near-linear geometry).

These structural parameters align with typical isocyanate group behavior, emphasizing its role in forming covalent bonds with nucleophiles.

属性

IUPAC Name |

2-isocyanato-1,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-3-4-8(2)9(5-7)10-6-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXVXJQIQVOCAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068227 | |

| Record name | Benzene, 2-isocyanato-1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40397-98-6 | |

| Record name | 2,5-Dimethylphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40397-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isocyanato-1,4-dimethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040397986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylphenyl isocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-isocyanato-1,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 2-isocyanato-1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOCYANATO-1,4-DIMETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UPG772T8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Triphosgene-Mediated Phosgenation

Triphosgene (bis(trichloromethyl) carbonate) serves as a safer alternative to gaseous phosgenation due to its solid-state handling and controlled reactivity. The reaction proceeds via the intermediate formation of a carbamoyl chloride, which subsequently eliminates hydrogen chloride to yield the isocyanate.

Reaction Mechanism :

Base-Promoted Dehydrohalogenation

The use of tertiary amines, such as triethylamine (EtN) or tri-n-hexylamine (n-HexN), facilitates the elimination of HCl from the carbamoyl chloride intermediate. This step is critical for achieving high yields and minimizing side reactions.

Detailed Synthesis of this compound

Procedure Adapted from Royal Society of Chemistry Protocols

The following protocol is derived from methodologies applied to structurally analogous isocyanates, such as 3,5-dimethylphenyl isocyanate:

Step 1: Reaction Setup

-

Dissolve 2,5-dimethylaniline (20 mmol) in dichloromethane (DCM, 10 mL).

-

Add this solution dropwise to a stirred DCM (50 mL) mixture containing triphosgene (22 mmol) at room temperature.

Step 2: Base Addition

-

Cool the reaction mixture to -35°C.

-

Introduce triethylamine (6 mL) dropwise to initiate dehydrohalogenation.

-

Gradually warm the mixture to room temperature and stir for 2 hours.

Step 3: Workup and Isolation

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product via fractional distillation or sublimation under vacuum.

Yield : 50–62% (based on analogous syntheses of 3,5-dimethylphenyl isocyanate).

Critical Reaction Parameters

The table below summarizes optimized conditions for this compound synthesis:

Comparative Analysis of Methodologies

Triphosgene vs. Traditional Phosgene

While traditional phosgene gas offers higher reactivity, triphosgene is preferred for its safety profile and compatibility with standard laboratory glassware. The latter also reduces the risk of over-phosgenation, which can lead to uretidione byproducts.

Role of Base Selection

Tri-n-hexylamine (n-HexN) has been reported to improve yields in sterically hindered systems by mitigating premature precipitation of ammonium salts. However, triethylamine remains cost-effective for large-scale syntheses.

Purification and Characterization

Distillation Techniques

Fractional distillation under reduced pressure (boiling point: 210°C at atmospheric pressure) effectively separates this compound from unreacted aniline and oligomeric byproducts.

Spectroscopic Data

Applications and Industrial Relevance

This compound is employed as a monomer in polyurethane synthesis and as an end-capping agent in rotaxane-linked polymers to prevent depolymerization. Its steric bulk enhances thermal stability in polymeric materials .

化学反应分析

Types of Reactions: 2,5-Dimethylphenyl isocyanate undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form carbamic acid, which decomposes to an amine and carbon dioxide.

Alcoholysis: Reacts with alcohols to form carbamates (urethanes).

Aminolysis: Reacts with primary and secondary amines to form substituted ureas.

Common Reagents and Conditions:

Water: Catalyzed by tertiary amines.

Alcohols: Catalyzed by tertiary amines or metal salts such as tin, iron, and mercury.

Amines: Direct reaction without the need for catalysts.

Major Products:

Hydrolysis: Produces amines and carbon dioxide.

Alcoholysis: Produces carbamates (urethanes).

Aminolysis: Produces substituted ureas.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₉H₉NO

- Molecular Weight : 147.17 g/mol

- Structure : The compound consists of a phenyl isocyanate with two methyl substituents located at the 2 and 5 positions on the benzene ring.

Chemical Synthesis

2,5-Dimethylphenyl isocyanate is utilized in several synthetic pathways:

- Synthesis of Derivatized β-Cyclodextrins : This compound serves as a reagent for synthesizing derivatized β-cyclodextrins, which are employed as chiral stationary phases in chromatography. This application is crucial for separating enantiomers in analytical chemistry .

Bioconjugation

The compound plays a vital role in modifying biomolecules:

- Protein Modification : It reacts with amino groups in proteins, leading to the formation of stable urea derivatives. This modification is essential for creating bioconjugates used in various biological studies, including drug delivery systems and diagnostic tools .

Polymer Production

This compound is a precursor for producing various polymers:

- Polyurethanes : It is involved in synthesizing polyurethanes, which are widely used in coatings, adhesives, and elastomers. The reactivity of the isocyanate group allows for the formation of diverse polymeric materials with tailored properties .

Case Studies and Research Findings

Recent studies illustrate the diverse applications and effects of this compound:

The biological activity of this compound primarily involves:

- Covalent Binding : It binds covalently to nucleophilic sites on biomolecules, including proteins and nucleic acids, which can alter their function and impact cellular processes such as signaling pathways and gene expression .

Safety and Hazards

While this compound has valuable applications, it also poses safety concerns:

作用机制

The reactivity of 2,5-dimethylphenyl isocyanate is primarily due to the electrophilic nature of the isocyanate group. This group readily reacts with nucleophiles such as water, alcohols, and amines. The mechanism involves the nucleophilic attack on the carbon atom of the isocyanate group, leading to the formation of carbamic acid, carbamates, or substituted ureas .

相似化合物的比较

Structural Isomerism: 2,5- vs. 3,5-Dimethylphenyl Isocyanate

The positional arrangement of methyl groups significantly impacts chemical behavior. Below is a comparative analysis:

However, both isomers exhibit high lipophilicity due to methyl groups, favoring applications in hydrophobic matrices.

Electronic Effects: Methyl vs. Fluoro Substituents

Substituents’ electronic properties influence reactivity and biological activity. For example:

Key Insight : Despite methyl groups being electron-donating, 2,5-dimethylphenyl derivatives achieve comparable PET-inhibiting activity to electron-withdrawing fluoro-substituted analogs. This suggests lipophilicity (enhanced by methyl groups) plays a critical role in bioactivity .

Comparison with Other Aryl Isocyanates

Hexamethylene Diisocyanate (HDI)

| Property | This compound | Hexamethylene Diisocyanate (HDI) |

|---|---|---|

| Structure | Aromatic, monoisocyanate | Aliphatic, diisocyanate |

| Reactivity | Less volatile, slower polymerization | Highly reactive, prone to rapid curing |

| Applications | Agrochemical intermediates | Automotive coatings, adhesives |

Key Insight : Aromatic isocyanates like this compound are less reactive than aliphatic counterparts (e.g., HDI) but offer superior stability in storage.

生物活性

2,5-Dimethylphenyl isocyanate (DMPI) is an organic compound with the molecular formula C₉H₉NO. It is classified as an isocyanate, a group of compounds known for their reactivity, particularly with nucleophiles. This compound has garnered attention for its potential biological activities, including effects on cellular processes and interactions with biomolecules.

This compound primarily interacts with various biomolecules through covalent bonding. The isocyanate functional group reacts with nucleophilic sites on proteins, leading to the formation of stable adducts. This interaction can modify the activity of enzymes and proteins involved in critical cellular processes, such as signaling pathways and metabolic functions .

Cellular Effects

Research indicates that DMPI can influence several cellular processes:

- Cell Signaling : DMPI modifies proteins involved in signaling pathways, thus potentially altering downstream effects on gene expression and cellular metabolism.

- Gene Expression : The compound may affect gene expression patterns by directly modifying nucleic acids or altering transcription factor activity.

- Toxicity : At high concentrations, DMPI exhibits cytotoxic effects, including cellular damage and inflammation. Studies have shown a dose-dependent relationship where lower doses may have minimal effects while higher doses lead to significant toxicity .

Dosage Effects in Animal Models

In animal studies, DMPI's effects were observed to be dose-dependent. Low doses may enhance protein stability or modulate enzyme activity, whereas higher doses can cause adverse effects such as respiratory distress and organ toxicity. For example, an LC50 value of 0.027 mg/L was established in inhalation toxicity studies, indicating significant respiratory irritation at higher concentrations .

Metabolic Pathways

DMPI undergoes metabolism primarily through cytochrome P450 enzymes, leading to various metabolites that may further interact with cellular components. These metabolites can influence metabolic pathways and the activity of key enzymes within cells .

Case Study 1: Toxicological Assessment

A study assessed the acute inhalation toxicity of DMPI in guinea pigs. The results indicated that exposure to aerosolized DMPI resulted in respiratory abnormalities and lethargy at concentrations above 0.027 mg/L. Notably, the study concluded that DMPI was non-sensitizing despite causing irritation at higher doses .

Case Study 2: Protein Modification

In another investigation, DMPI was utilized for protein modification to enhance analytical techniques in chromatography. The compound's ability to form stable urea derivatives with amino groups in proteins was highlighted as a valuable property for improving protein stability and functionality in various applications .

Summary of Biological Activities

The following table summarizes key findings related to the biological activity of this compound:

常见问题

Basic Questions

Q. What spectroscopic methods are recommended for confirming the purity and structure of 2,5-Dimethylphenyl isocyanate?

- Answer : Use 1H and 13C NMR to confirm molecular structure by comparing chemical shifts to databases like NIST . IR spectroscopy (isocyanate peak ~2270 cm⁻¹) and high-resolution mass spectrometry (HRMS) validate functional groups and molecular weight. Discrepancies in spectral data should be resolved using multi-technique cross-validation and referencing high-purity standards .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Answer : Work in a fume hood with nitrile gloves , goggles , and a lab coat . Avoid moisture to prevent exothermic reactions. Store under dry, inert atmospheres (e.g., argon). Spills should be neutralized with dry sand or silica gel , not water. Regularly monitor air quality for isocyanate vapors using OSHA-compliant methods .

Q. How can researchers synthesize this compound derivatives while minimizing side reactions?

- Answer : Use anhydrous solvents (e.g., THF, DCM) and stoichiometric control to avoid trimerization. Add inhibitors (e.g., triphenylphosphite) to suppress side reactions. Monitor progress via TLC or in-situ IR spectroscopy . Purify via column chromatography using silica gel and non-polar eluents .

Advanced Research Questions

Q. How can this compound be applied in chiral stationary phase (CSP) development for HPLC enantiomer separation?

- Answer : Functionalize teicoplanin-based CSPs with this compound to enhance chiral recognition. Optimize mobile phases (e.g., methanol/water with 0.1% formic acid) and column temperature (25–40°C). Validate with racemic mixtures and compare retention factors (k) and selectivity (α) .

Q. What experimental strategies resolve contradictions in reported reactivity of this compound under varying conditions?

- Answer : Conduct Design of Experiments (DOE) to isolate variables (e.g., temperature, catalysts). Use kinetic studies (e.g., UV-Vis monitoring) and product characterization (GC-MS/NMR) to identify pathways. Replicate conflicting studies under strictly controlled anhydrous conditions to assess moisture sensitivity .

Q. How can the stability of this compound be evaluated under long-term storage?

- Answer : Perform accelerated stability testing (40°C/75% RH) and monitor degradation via HPLC-UV (λ = 254 nm). Compare with fresh samples using FTIR to detect urea or trimer formation. Store samples with molecular sieves and under nitrogen to extend shelf life .

Q. What advanced analytical techniques characterize byproducts in this compound reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。